molecular formula C8H8ClN3 B11908883 (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B11908883
M. Wt: 181.62 g/mol
InChI Key: ZXGYNRJTFYCAAO-UHFFFAOYSA-N
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Description

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a chlorine atom at the 7th position and a methanamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are generally mild and metal-free, making it an attractive method for synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products. The use of continuous flow reactors could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding imidazo-pyridine derivative with an oxidized functional group, while substitution reactions could introduce various functional groups at the 7th position.

Scientific Research Applications

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4,10H2

InChI Key

ZXGYNRJTFYCAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2CN)C=C1Cl

Origin of Product

United States

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